H-Ala-ala-pro-ala-OH

説明

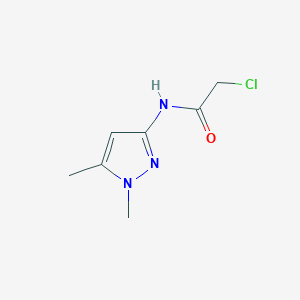

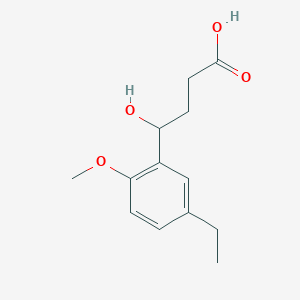

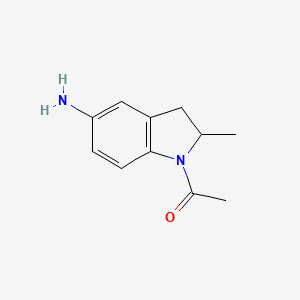

The peptide H-Ala-Ala-Pro-Ala-OH is a tetrapeptide composed of the amino acids alanine (Ala) and proline (Pro). This sequence does not directly appear in the provided papers, but the papers do offer insights into related peptides and their interactions with biological systems. For instance, the first paper discusses oligopeptides with sequences containing Ala, Pro, and Gly, which are relevant to understanding the behavior of similar peptides like H-Ala-Ala-Pro-Ala-OH . The second paper focuses on the alanyl-tRNA synthetase from Thermus thermophilus HB8, which is involved in the recognition and attachment of alanine to its corresponding tRNA, indicating the importance of alanine in protein synthesis .

Synthesis Analysis

The synthesis of peptides like H-Ala-Ala-Pro-Ala-OH typically involves the condensation of amino acids in a specific sequence. The first paper provides information on the synthesis of sequential oligopeptides, which could be similar to the synthesis of H-Ala-Ala-Pro-Ala-OH . Although the exact method for synthesizing H-Ala-Ala-Pro-Ala-OH is not detailed in the papers, the principles of peptide bond formation through condensation reactions would be applicable.

Molecular Structure Analysis

The molecular structure of H-Ala-Ala-Pro-Ala-OH would consist of a linear chain of amino acids connected by peptide bonds. The presence of proline in the sequence is significant as it can introduce kinks or turns in the peptide chain due to its cyclic structure, which could affect the overall conformation of the peptide. The papers do not provide specific information on the molecular structure of H-Ala-Ala-Pro-Ala-OH, but insights can be drawn from the study of similar peptides .

Chemical Reactions Analysis

The papers discuss the interaction of peptides with enzymes and biological systems. For example, the first paper examines how certain oligopeptides can act as substrates or inhibitors for protocollagen proline hydroxylase, an enzyme that hydroxylates proline residues . While H-Ala-Ala-Pro-Ala-OH is not specifically mentioned, it is possible that it could undergo similar reactions with enzymes that recognize proline-containing peptides.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-Ala-Ala-Pro-Ala-OH are influenced by their amino acid composition and sequence. The papers do not directly address the properties of H-Ala-Ala-Pro-Ala-OH, but the stability and interaction of peptides with biological molecules, as discussed in the second paper, can provide some context. For example, the thermal stability of the alanyl-tRNA synthetase and its interaction with tRNA suggest that the alanine residues in H-Ala-Ala-Pro-Ala-OH could play a role in its stability and function .

科学的研究の応用

Conformational Influence and Disease Implications

- Research by (Owen et al., 2012) found that hydroxyl radicals (•OH) can initiate the unfolding of amino acid residues, including alanine (Ala), by abstracting hydrogen. This conformational change could be implicated in peptide misfolding diseases like Alzheimer's.

Interaction with Gold (Au)

- (Koleva et al., 2007) discussed the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its ability to form complexes with Au(III), suggesting potential applications in the synthesis of novel compounds and materials.

Oxidative Stress and Apoptosis

- In the context of oxidative stress, (Li et al., 2013) demonstrated that alanine (Ala) can protect against hydroxyl radical-induced apoptosis in carp erythrocytes, highlighting its potential role in cellular protection mechanisms.

Peptide Synthesis and Conformation

- Studies on the rates of proline cis-trans isomerization in oligopeptides by (Grathwohl & Wüthrich, 1981) have implications for understanding peptide synthesis and the conformational stability of proteins, particularly involving proline.

Thrombolytic Activity

- Research on metabolites of Ala-Arg-Pro-Ala-Lys indicated thrombolytic activity, as found by (Zhao et al., 2004). This suggests potential applications in developing new thrombolytic agents.

Solid-State NMR Studies

- High-resolution solid-state NMR measurement and quantum chemical calculations have been used to analyze the conformational properties of polypeptides containing proline, including studies on oligopeptides like H-(L-Ala)n-L-Pro-OH, as described by (Souma et al., 2008).

Metabolite Analysis and Bioassay

- The identification and bioassay of metabolites like Ala-Arg-Pro-Ala-OH reveal insights into peptide metabolism and potential therapeutic applications, as researched by (Zhao et al., 2003).

Targeting Angiotensin Converting Enzyme

- A novel nonapeptide, H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, has been identified to target the angiotensin-converting enzyme in the brain, indicating possible applications in neurological therapies, as found by (Neasta et al., 2016).

Peptide Transport and Conformational Specificity

- Research on the intestinal H+/peptide symporter PEPT1's specificity for peptide bond conformers, including studies on Ala-Pro derivatives, provides insights into peptide transport mechanisms. This was explored by (Brandsch et al., 1998).

Hydroxyl Radical Scavenging

- Alpha-lipoic acid (ALA) has been shown to have a scavenging ability towards hydroxyl radicals, which is significant for understanding oxidative stress and potential therapeutic applications, as indicated by (Perricone et al., 1999).

Safety and Hazards

作用機序

Target of Action

H-Ala-ala-pro-ala-OH, a nonpolar dipeptide, is primarily absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Mode of Action

It’s known that the transport of alanine (ala) in the peptide, similar to proton/amino acid symport, can cause cytoplasmic acidification . This suggests that the peptide might interact with its targets, possibly certain cellular transporters, to influence the proton gradient and thus the pH within the cell.

Biochemical Pathways

For instance, ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . It’s involved in the biosynthesis pathway of these compounds, which contains multiple regulatory points affected by positive/negative factors .

Pharmacokinetics

It’s known that the peptide is absorbed by human intestinal caco-2 cells , suggesting that it can be taken up from the gastrointestinal tract.

Result of Action

Given its potential role in influencing the proton gradient and thus the ph within the cell , it might have implications for various cellular processes that are pH-dependent.

特性

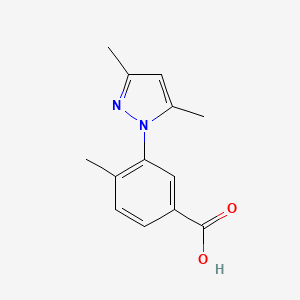

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANLXYXMOODOB-XKNYDFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432904 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-ala-pro-ala-OH | |

CAS RN |

53620-20-5 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)